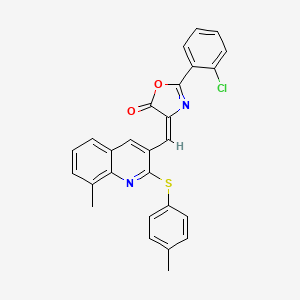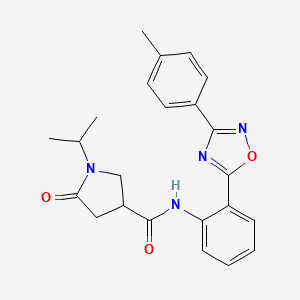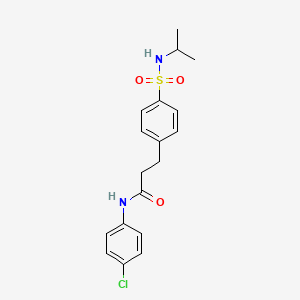
N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, also known as CI-994 or Tacedinaline, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.
Wirkmechanismus
N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide inhibits HDAC enzymes by binding to the active site of the enzyme and blocking the access of the substrate to the catalytic site. This leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes. The anti-tumor effects of this compound are thought to be mediated by the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and physiological effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the anti-tumor effects of this compound may be limited by the development of drug resistance in cancer cells.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide and other HDAC inhibitors. One area of interest is the development of more potent and selective HDAC inhibitors that can overcome the limitations of current compounds. Another area of interest is the combination of HDAC inhibitors with other anti-cancer agents, such as chemotherapy and targeted therapy, to enhance their anti-tumor effects. Finally, the study of the role of HDAC enzymes in other biological processes, such as neurodegeneration and aging, may lead to the development of new therapeutic strategies for these diseases.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide involves several steps, starting from the reaction of 4-chlorobenzoyl chloride with isopropylamine to form N-(4-chlorobenzoyl)-N-isopropylamine. This compound is then treated with sodium hydride and 4-(aminosulfonyl)phenylboronic acid to yield this compound. The overall yield of this process is around 20-25%.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-tumor effects in various types of cancer, including leukemia, lymphoma, breast cancer, prostate cancer, and lung cancer. The mechanism of action of this compound involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histones and other proteins. By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-13(2)21-25(23,24)17-10-3-14(4-11-17)5-12-18(22)20-16-8-6-15(19)7-9-16/h3-4,6-11,13,21H,5,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQAKEMUDUSVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


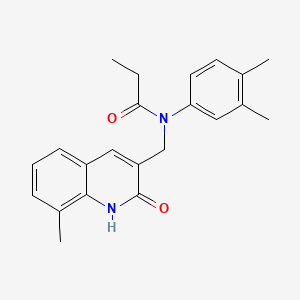

![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)
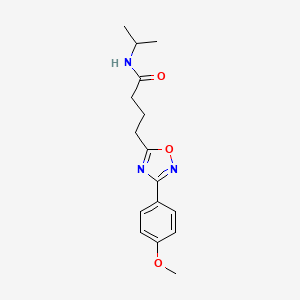
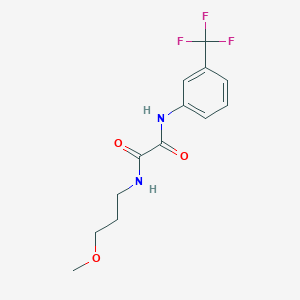
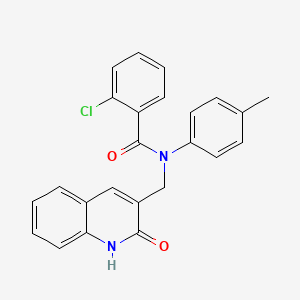
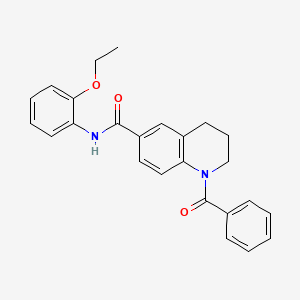
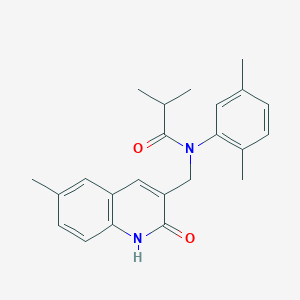
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701926.png)
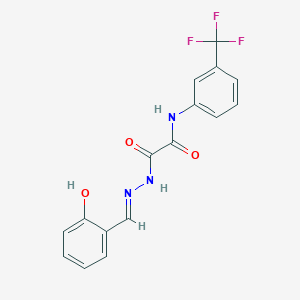
![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)
